4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate
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Overview
Description
4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate is a complex organic compound that features a 1,3-dithiolan ring attached to a phenyl group, which is further connected to a pentamethylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the stringent conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially altering their function. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dithiolan-2-yl)phenol: Lacks the pentamethylbenzenesulfonate group, making it less soluble and potentially less reactive.
4-(1,3-Dithiolan-2-yl)-2-methoxyphenyl (2E)-3-[4-(allyloxy)phenyl]acrylate: Contains different substituents on the phenyl ring, leading to different reactivity and applications.
Uniqueness
4-(1,3-Dithiolan-2-yl)phenyl 2,3,4,5,6-pentamethylbenzenesulfonate is unique due to the presence of both the dithiolan ring and the pentamethylbenzenesulfonate group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 2,3,4,5,6-pentamethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3S3/c1-12-13(2)15(4)19(16(5)14(12)3)26(21,22)23-18-8-6-17(7-9-18)20-24-10-11-25-20/h6-9,20H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPZDLPNGDDKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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